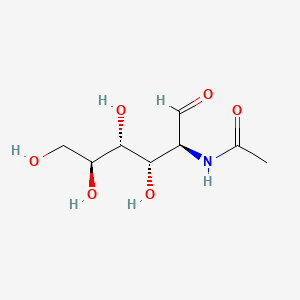

2-Acetamido-2-deoxy-L-glucose

Description

Properties

IUPAC Name |

N-[(2S,3S,4R,5S)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLBDJOUHNCFQT-KVPKETBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856111, DTXSID301046034 | |

| Record name | 2-Acetamido-2-deoxy-L-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-N‐[(2S,3S,4R,5S)‐3,4,5,6‐Tetrahydroxy‐1‐oxohexan‐2‐yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301046034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134451-94-8 | |

| Record name | 2-Acetamido-2-deoxy-L-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stereoselective Glycosylation via the Phosphite Method

The phosphite method, pioneered by Arihara et al., enables direct stereoselective synthesis of β-glycosides from 2-acetamido-2-deoxy-D-glucose derivatives. While originally developed for D-enantiomers, this approach has been adapted for L-configurations by employing L-glucosamine as the starting material. The process involves activation of the anomeric position using diphenyl phosphite, followed by coupling with alcohol acceptors under mild acidic conditions. Yields for β-linked products exceed 70% in optimized setups, with minimal formation of α-anomers. A critical challenge lies in securing enantiomerically pure L-glucosamine, which often requires resolution via chiral chromatography or enzymatic hydrolysis of racemic mixtures.

Recent modifications by Pertel et al. (2022) introduced trichloroethoxy-protected oxazoline intermediates to enhance regioselectivity during glycosylation. This method achieves α/β ratios of 9:1 for L-configured products, though scalability remains limited due to multi-step protection-deprotection sequences.

Haloalkoxylation and Hydrogenation

A patent by US6933382B2 outlines a scalable route to 2-deoxy-D-glucose via haloalkoxylation of D-glucal, avoiding toxic thiol reagents. Adapting this for L-glucose derivatives involves:

-

Haloalkoxylation : Treating L-glucal with N-bromosuccinimide (NBS) in methanol at 5–10°C to form methyl 2-bromo-2-deoxy-α/β-L-glucopyranoside.

-

Hydrogenation : Catalytic hydrogenation (5% Pd/C, 120 psi H₂) removes the bromine atom, yielding methyl 2-deoxy-L-glucopyranoside with 85% efficiency.

-

Acetylation and Deprotection : Sequential acetylation (Ac₂O, pyridine) and acid hydrolysis (HCl/glacial acetic acid) furnish 2-deoxy-L-glucose, which is subsequently N-acetylated using acetic anhydride.

This method’s key advantage is its avoidance of Ferrier rearrangement byproducts, common in acid-catalyzed glucal reactions. However, inversion at C2 during hydrogenation necessitates careful control to preserve the L-configuration.

Enzymatic and Chemoenzymatic Approaches

α-Galactosynthase-Mediated Synthesis

Bayón et al. (2015) demonstrated a green chemistry strategy using α-galactosynthase in γ-valerolactone (GVL), a sustainable solvent. While optimized for α-galactosides, this system can be repurposed for L-glucose derivatives by engineering the enzyme’s active site. The synthase catalyzes transglycosylation between activated donors (e.g., p-nitrophenyl α-L-fucoside) and acceptors, achieving 60–80% conversion rates. GVL enhances enzyme stability, enabling reuse over five cycles without significant activity loss.

N-Acetylation of L-Glucosamine

The patented method in US7511134B1 for D-glucosamine acetylation offers a template for L-enantiomer production. Key steps include:

-

Base Treatment : L-Glucosamine hydrochloride is neutralized with lithium hydroxide in methanol, precipitating pure L-glucosamine base (99% purity).

-

Acetylation : Reacting the base with acetic anhydride in methanol at 0–5°C yields 2-acetamido-2-deoxy-L-glucose with <1% residual chloride.

This method’s efficiency hinges on the insolubility of lithium chloride in methanol, simplifying purification. Scaling to industrial levels requires stringent control of reaction pH to prevent epimerization.

Recent Advances and Hybrid Techniques

Oxazoline-Mediated Glycosylation

Pertel et al. (2022) developed a trichloroethoxy-oxazoline intermediate for stereo- and regiocontrolled glycosylation. The oxazoline ring activates the anomeric center, enabling coupling with hydroxyl groups under BF₃·Et₂O catalysis. For L-glucose derivatives, this method achieves β-selectivity >95% when using 3,4,6-tri-O-acetyl protection.

Continuous-Flow Synthesis

Adapting batch processes to continuous-flow systems has reduced reaction times from hours to minutes. For instance, haloalkoxylation of L-glucal in microreactors (residence time: 2 min) improves heat transfer and minimizes side reactions, boosting yields to 90%.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-L-glucose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glucosaminic acid.

Reduction: Reduction can yield glucosamine.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Reagents like 2-chloro-1,3-dimethylimidazolinium chloride can be used for substitution reactions.

Major Products

Oxidation: Glucosaminic acid.

Reduction: Glucosamine.

Substitution: Various substituted glucosamine derivatives.

Scientific Research Applications

2-Acetamido-2-deoxy-L-glucose has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycosides.

Biology: Plays a role in the study of cellular processes and glycosylation pathways.

Medicine: Investigated for its potential in treating osteoarthritis and other joint disorders.

Industry: Used in the production of dietary supplements and cosmetics.

Mechanism of Action

The mechanism of action of 2-acetamido-2-deoxy-L-glucose involves its incorporation into glycoproteins and glycosaminoglycans. It participates in the formation of proteoglycans, which are essential for the structural integrity of connective tissues. The compound also influences cellular signaling pathways by modifying glycoproteins on the cell surface .

Comparison with Similar Compounds

N-Acetyl-D-glucosamine (GlcNAc)

- Structure : D-configuration, acetamido group at C-2.

- CAS : 7512-17-6.

- Applications: Key precursor in glycosaminoglycan biosynthesis (e.g., hyaluronic acid), substrate for glycosyltransferases, and component of bacterial cell walls .

- Differences : The L-form exhibits distinct metabolic and enzymatic recognition properties due to its stereochemistry, limiting its incorporation into typical mammalian glycans .

2-Deoxy-D-glucose

- Structure : Lacks hydroxyl and acetamido groups at C-2.

- CAS : 154-17-6.

- Applications : Glycolysis inhibitor used in cancer and aging research; competes with glucose for uptake and phosphorylation .

- Key Contrast: Unlike 2-acetamido-2-deoxy-L-glucose, it cannot participate in glycosidic bond formation, making it a pure metabolic disruptor rather than a structural analog.

2-Fluoro-2-deoxy-D-glucose

- Structure : Fluorine substitution at C-2.

- CAS : 29702-25-7.

- Applications : PET imaging agent (e.g., [18F]FDG) for tracing glucose metabolism in tumors and brain tissues .

- Comparison : The fluorine atom mimics hydroxyl polarity but resists metabolic processing, whereas the acetamido group in this compound enables enzymatic recognition in glycosylation pathways.

2-Acetamido-2-deoxy-D-glucono-1,5-lactone

- Structure : Oxidized C-1 to a lactone, retaining the C-2 acetamido group.

- Applications : Substrate analog for studying glycosidases and glycosyltransferases; critical in elucidating carbohydrate metabolism mechanisms .

- Divergence: The lactone form’s planar structure and electrophilic carbonyl group contrast with the pyranose ring of this compound, altering enzyme binding and reactivity.

Azide Derivatives (e.g., 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose)

- Structure : Azide functionalization at the acetamido group.

- Applications : Bioorthogonal chemistry for labeling glycans via click reactions; used in glycoproteomics and live-cell imaging .

- Advantage Over Parent Compound : Azide groups enable selective conjugation with probes (e.g., fluorophores), a feature absent in unmodified this compound.

4-O-(2-Acetamido-2-deoxy-α-D-glucopyranosyl)-D-galactose

- Structure : Disaccharide with α-1,4-glycosidic linkage between GlcNAc and galactose.

- CAS : 76909-76-7.

- Applications : Model compound for studying glycosyltransferase specificity and glycan biosynthesis .

- Contrast: The disaccharide structure introduces complexity in solubility and enzymatic processing compared to monosaccharide analogs.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Biological Activity

2-Acetamido-2-deoxy-L-glucose (GlcNAc) is a derivative of glucose that has garnered attention in various biological and medicinal research contexts. This compound is known for its role in glycosaminoglycan biosynthesis and potential therapeutic applications, particularly in cancer treatment and metabolic disorders. This article explores the biological activity of GlcNAc, focusing on its mechanisms, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

This compound is an amine-substituted glucose analog, characterized by the presence of an acetylamino group at the C-2 position. Its structural formula can be represented as:

This modification enhances its solubility and bioavailability compared to other sugars, making it a valuable compound for biochemical studies.

The biological activity of GlcNAc primarily revolves around its incorporation into glycosaminoglycans (GAGs) and glycoproteins. It competes with D-glucosamine for metabolic pathways involved in the synthesis of these essential biomolecules. The following mechanisms have been identified:

- Inhibition of Glycosaminoglycan Synthesis : Research indicates that GlcNAc analogs can inhibit the incorporation of D-glucosamine into GAGs, thereby affecting cellular signaling and matrix composition . For instance, certain acetylated derivatives demonstrated a concentration-dependent reduction in the incorporation of D-[3H]glucosamine into GAGs, suggesting competitive inhibition at metabolic pathways .

- Impact on Protein Synthesis : Studies have shown that GlcNAc analogs can influence protein synthesis by depleting uridine triphosphate (UTP) pools, which are crucial for nucleotide synthesis. This depletion leads to reduced total protein synthesis without significantly affecting leucine incorporation into proteins .

Case Studies and Experimental Data

- Inhibition Studies : A series of experiments conducted with primary hepatocytes revealed that specific GlcNAc analogs could reduce the incorporation of labeled glucosamine into GAGs significantly. For example, one study reported that a 4-deoxy analogue reduced D-[3H]glucosamine incorporation to approximately 7% of control levels at a concentration of 1.0 mM .

- Cellular Effects : The effects of GlcNAc on cellular metabolism have been documented in various models. In one study, GlcNAc analogs were shown to inhibit total protein synthesis while selectively affecting GAG synthesis, highlighting their potential as metabolic inhibitors in cancer therapy .

- Therapeutic Potential : The implications of GlcNAc in cancer treatment have been explored, particularly its role in modifying tumor metabolism. By inhibiting glycolysis and altering metabolic flux, GlcNAc may enhance the efficacy of existing therapies or serve as a standalone treatment option .

Data Summary Table

Q & A

Q. What cross-disciplinary approaches enhance the study of this compound in disease models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.